

# Key discoveries in the history of Thioindigo

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## Compound of Interest

Compound Name: Thioindigo

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An In-depth Technical Guide to Key Discoveries in the History of **Thioindigo**

## Abstract

**Thioindigo** (C<sub>16</sub>H<sub>8</sub>O<sub>2</sub>S<sub>2</sub>) is a synthetic organosulfur compound and a structural analog of the ancient dye indigo, where the two nitrogen atoms are replaced by sulfur. This substitution dramatically alters the molecule's properties, shifting its color from blue to a vibrant pink-red and imbuing it with unique photochemical characteristics. Initially developed as a vat dye, **thioindigo** and its derivatives have evolved into a significant class of functional molecules with applications extending into materials science, organic electronics, and photopharmacology. This guide details the pivotal discoveries in the history of **thioindigo**, from its initial synthesis to the elucidation of its photoswitchable nature, presenting key quantitative data, detailed experimental protocols, and process visualizations for researchers, scientists, and drug development professionals.

## Discovery and Historical Context

The story of **thioindigo** is intrinsically linked to the immense success of synthetic indigo in the late 19th century. Following Adolf von Baeyer's elucidation of indigo's structure, chemists were inspired to create structural variants to access new colors and properties. The German chemist Paul Friedländer (1857–1923), a student of von Baeyer, was a prominent figure in this field.<sup>[1]</sup> While working at the Technologische Gewerbemuseum in Vienna, Friedländer successfully synthesized the sulfur analog of indigo, which he named **thioindigo**, around 1906.<sup>[1][2]</sup> His research into indigo derivatives yielded numerous patents and was crucial for the industrial production of new dyes.<sup>[1]</sup> This discovery was a landmark in dye chemistry, introducing a new

chromophore that would become the parent compound for a wide range of red and violet pigments.[3]

## Key Synthetic Methodologies

The synthesis of **thioindigo** has been refined over the past century, but the core strategy often revolves around the construction of the benzothiophenone skeleton.

### The Friedländer Synthesis Pathway

The most established and historically significant route to **thioindigo** begins with thiosalicylic acid. The overall process involves the S-alkylation of thiosalicylic acid with chloroacetic acid, followed by a cyclization and subsequent oxidative dimerization.[4]

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}/dot Caption: General workflow for the Friedländer synthesis of thioindigo.
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This protocol is a representative procedure based on the well-established chemical transformations.[4][5]

#### Part A: Synthesis of S-(carboxymethyl)thiosalicylic acid

- Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve thiosalicylic acid (1 mole) in an aqueous solution of sodium

hydroxide (2 moles in 800 mL of water).

- Alkylation: To this solution, add chloroacetic acid (1 mole).
- Reaction: Heat the mixture to boiling under reflux with continuous stirring for approximately 3 hours.
- Isolation: After cooling, acidify the reaction mixture with concentrated hydrochloric acid until precipitation of the product is complete.
- Purification: Filter the crude S-(carboxymethyl)thiosalicylic acid, wash with cold water, and dry. Recrystallization from hot water can be performed if necessary.

#### Part B: Cyclization to 2-Hydroxythianaphthene (Thioindoxyl)

- Melt Fusion: Mix the dried S-(carboxymethyl)thiosalicylic acid (1 mole) with an excess of sodium hydroxide (approx. 3 moles).
- Reaction: Heat the mixture in an iron crucible to around 200-220 °C. The mixture will fuse, and water will evolve. This process results in cyclization and decarboxylation.
- Workup: Carefully cool the melt and dissolve it in hot water. Filter the solution to remove any impurities. The resulting aqueous solution contains the sodium salt of 2-hydroxythianaphthene.

#### Part C: Oxidative Dimerization to **Thioindigo**

- Oxidation: While vigorously stirring the alkaline solution of 2-hydroxythianaphthene from Part B, add an oxidizing agent. A solution of potassium ferricyanide ( $K_3[Fe(CN)_6]$ ) is effective. Alternatively, bubbling air through the heated alkaline solution can achieve oxidation.
- Precipitation: As the oxidation proceeds, the red precipitate of **thioindigo** will form.
- Isolation: Filter the solid **thioindigo**, wash thoroughly with water to remove salts, and then with ethanol.
- Drying: Dry the final product in an oven at 100-110 °C.

## Synthesis via Oxidation of 3-Hydroxythionaphthenes

An alternative and often high-yielding method involves the direct oxidation of pre-formed 3-hydroxythionaphthene (an alternative name for 2-hydroxythianaphthene) or its derivatives. This is particularly useful for producing substituted **thioindigos**.

This protocol is adapted from a patented industrial process and demonstrates the synthesis of a common **thioindigo** derivative.<sup>[6]</sup>

- **Dissolution:** Dissolve 22.6 parts of 6-chloro-3-hydroxythionaphthene in 60 parts of a 10% aqueous sodium hydroxide solution at room temperature.
- **Clarification:** Filter the solution to remove any undissolved impurities.
- **Oxidant Preparation:** Prepare a solution containing 50 parts of water, 12 parts of a 33% sodium hydroxide solution, and 24 parts of sodium peroxodisulfate ( $\text{Na}_2\text{S}_2\text{O}_8$ ).
- **Reaction:** Cool the clarified solution of the thionaphthene derivative to 5-10 °C. Add the peroxodisulfate solution dropwise over 1 hour while maintaining the temperature.
- **Stirring:** Continue stirring the resulting suspension for an additional 2 hours at 5-10 °C.
- **Isolation:** Filter the precipitated product using suction and wash the filter cake with water until the filtrate is neutral.
- **Drying:** Dry the product to yield 6,6'-dichloro**thioindigo**.

## Physicochemical and Photochemical Properties

**Thioindigo**'s sulfur atoms fundamentally influence its electronic structure, resulting in distinct properties compared to indigo.

## Summary of Quantitative Data

The key physical properties of the parent **thioindigo** molecule are summarized below.

Property	Value	Source(s)
Chemical Formula	C <sub>16</sub> H <sub>8</sub> O <sub>2</sub> S <sub>2</sub>	[4]
Molar Mass	296.36 g·mol <sup>-1</sup>	[4]
Appearance	Red to dark purple solid/powder	[4]
Melting Point	280 °C (553 K)	[4]
Solubility in Water	Insoluble	[4]
Solubility (Organic)	Soluble in xylene, DMSO	[4][7]
λ <sub>max</sub> (Toluene)	541.0-545.0 nm	
Density	1.544 g/cm <sup>3</sup>	

## Photoswitching and Isomerization

One of the most significant discoveries in the modern history of **thioindigo** is its function as a molecular photoswitch. The central carbon-carbon double bond can undergo reversible E/Z (trans/cis) isomerization upon irradiation with light of specific wavelengths.[1]

- The more stable E-isomer (trans) is red and absorbs green light (around 540 nm).
- Upon irradiation with green light, it converts to the less stable Z-isomer (cis), which is yellow-orange and absorbs blue light (around 450 nm).
- The process is reversible; irradiation of the Z-isomer with blue light or the application of heat restores the E-isomer.[2]

This reversible photoisomerization induces a significant change in molecular geometry, a property that can be harnessed to control material properties at the nanoscale.[1]

```
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photoisomerization of thioindigo.
```

## Modern Applications and Future Directions

While initially valued as a robust pink-red dye for textiles like polyester, the applications of **thioindigo** have expanded dramatically with the understanding of its photoswitching capabilities.<sup>[4]</sup>

- **Smart Materials:** **Thioindigo** units can be covalently incorporated into polymer chains to create photoresponsive materials. For example, hydrogels containing **thioindigo** can have their stiffness and volume modulated by visible light, opening doors for applications in soft robotics, actuators, and controlled drug release systems.<sup>[1]</sup>
- **Organic Electronics:** The semiconductor properties of **thioindigo** and its derivatives are being explored for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).<sup>[3]</sup>
- **Photopharmacology:** The ability to change shape with light makes **thioindigo** derivatives attractive scaffolds for photopharmacology. A drug incorporating a **thioindigo** photoswitch could be administered in an inactive isomeric state and then activated at a specific site in the body with a focused beam of light, offering high spatial and temporal control over drug activity and potentially reducing side effects.
- **Molecular Motors:** Hemithioindigo, a hybrid structure of **thioindigo** and stilbene, has been used to create molecular motors that perform rapid, light-driven directional rotation, showcasing the potential for building sophisticated molecular machinery.

The ongoing research into **thioindigo** continues to unlock new functionalities, positioning this century-old dye at the forefront of modern chemistry and materials science.

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## References

- 1. Paul Friedländer (chemist) - Wikipedia [en.wikipedia.org]
- 2. Indigo dye - Wikipedia [en.wikipedia.org]
- 3. Thioindigo - Wikipedia [en.wikipedia.org]
- 4. CN1178233A - Method for synthesis of thioindigo dyes - Google Patents [patents.google.com]
- 5. US4229583A - Process for preparing thio-indigo dyestuffs - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)